molecular formula C7H11NO B15313585 2-(Prop-2-yn-1-yl)morpholine

2-(Prop-2-yn-1-yl)morpholine

Cat. No.: B15313585
M. Wt: 125.17 g/mol
InChI Key: YSUGXZCAWFPDAM-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yl)morpholine is an organic compound that belongs to the class of morpholines It is characterized by the presence of a morpholine ring substituted with a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-yl)morpholine typically involves the reaction of morpholine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like methanol under nitrogen atmosphere and cooled in ice to control the reaction temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Substitution: It can participate in nucleophilic substitution reactions.

    Cyclization: It can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, substituted morpholines, and various heterocyclic compounds.

Scientific Research Applications

2-(Prop-2-yn-1-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-yl)morpholine involves its interaction with molecular targets through its functional groups. The prop-2-yn-1-yl group can participate in various chemical reactions, leading to the formation of different products that can interact with biological targets. The morpholine ring can also contribute to the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Prop-2-yn-1-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and pharmaceuticals.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

2-prop-2-ynylmorpholine

InChI

InChI=1S/C7H11NO/c1-2-3-7-6-8-4-5-9-7/h1,7-8H,3-6H2

InChI Key

YSUGXZCAWFPDAM-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CNCCO1

Origin of Product

United States

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